molecular formula C9H6F12O B12082355 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane CAS No. 78971-81-0

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane

Katalognummer: B12082355
CAS-Nummer: 78971-81-0
Molekulargewicht: 358.12 g/mol
InChI-Schlüssel: PSLCNUISXILWOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms and a vinyloxy group, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane typically involves the introduction of fluorine atoms into a heptane backbone followed by the addition of a vinyloxy group. The reaction conditions often require the use of fluorinating agents and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure safety and efficiency to produce the compound in significant quantities.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as fluorinated alkanes.

    Substitution: The vinyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include fluorinated alcohols, acids, alkanes, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other fluorinated compounds and materials.

    Biology: The compound’s unique properties make it useful in studying biological interactions with fluorinated molecules.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: It is used in the production of specialized coatings, lubricants, and other materials that benefit from its fluorinated structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

    1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Another fluorinated compound with similar properties but a different structure.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: A fluorinated diol with applications in surface functionalization and nanomaterials synthesis.

Uniqueness: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane is unique due to its combination of multiple fluorine atoms and a vinyloxy group, providing distinct chemical and physical properties that make it valuable in various fields.

Eigenschaften

78971-81-0

Molekularformel

C9H6F12O

Molekulargewicht

358.12 g/mol

IUPAC-Name

7-ethenoxy-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane

InChI

InChI=1S/C9H6F12O/c1-2-22-3-5(12,13)7(16,17)9(20,21)8(18,19)6(14,15)4(10)11/h2,4H,1,3H2

InChI-Schlüssel

PSLCNUISXILWOY-UHFFFAOYSA-N

Kanonische SMILES

C=COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.